molecular formula C24H26N2O5S B11346049 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346049
M. Wt: 454.5 g/mol
InChI Key: BUIHKSJTWPVTMD-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound with a unique structure that combines elements of thiolane, oxazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring, followed by the introduction of the oxazole and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE may be studied for its potential biological activity. This could include its interaction with various enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as increased stability or reactivity, to the final product.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane, oxazole, and carboxamide derivatives. These compounds may share some structural features but differ in their specific functional groups or overall structure.

Uniqueness

What sets N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which may impart specific properties or activities not found in other compounds

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-17-4-6-18(7-5-17)15-26(20-12-13-32(28,29)16-20)24(27)22-14-23(31-25-22)19-8-10-21(30-2)11-9-19/h4-11,14,20H,3,12-13,15-16H2,1-2H3

InChI Key

BUIHKSJTWPVTMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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